molecular formula C10H10N2 B15071905 1,5,6,7-Tetrahydroindeno[5,6-d]imidazole

1,5,6,7-Tetrahydroindeno[5,6-d]imidazole

Cat. No.: B15071905
M. Wt: 158.20 g/mol
InChI Key: CKTSSVJHUFJXSR-UHFFFAOYSA-N
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Description

1,5,6,7-Tetrahydroindeno[5,6-d]imidazole is a heterocyclic compound that features an indeno-imidazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,5,6,7-Tetrahydroindeno[5,6-d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach involves the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions are often carried out under microwave irradiation to enhance the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired scale, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,5,6,7-Tetrahydroindeno[5,6-d]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives with different degrees of saturation.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions include substituted imidazole derivatives, which can be further functionalized for specific applications.

Mechanism of Action

The mechanism of action of 1,5,6,7-Tetrahydroindeno[5,6-d]imidazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structural modifications . The exact molecular targets and pathways are subject to ongoing research and may vary based on the specific application.

Comparison with Similar Compounds

  • 1,5,6,7-Tetrahydro-4H-indol-4-one
  • 4,5,6,7-Tetrahydro-4-oxoindole
  • 1,2,4,5-Tetrasubstituted imidazoles

Uniqueness: 1,5,6,7-Tetrahydroindeno[5,6-d]imidazole is unique due to its indeno-imidazole core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for functionalization .

Properties

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

3,5,6,7-tetrahydrocyclopenta[f]benzimidazole

InChI

InChI=1S/C10H10N2/c1-2-7-4-9-10(12-6-11-9)5-8(7)3-1/h4-6H,1-3H2,(H,11,12)

InChI Key

CKTSSVJHUFJXSR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C=C2C1)N=CN3

Origin of Product

United States

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